Benzyl n-[(3-oxocyclobutyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(3-oxocyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-11(7-12)8-14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXRYHCUUUMESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Coupling with CO₂ and Alkyl Halides
This method, adapted from recent carbamate synthesis protocols, involves reacting (3-oxocyclobutyl)methylamine with CO₂ and benzyl bromide under catalytic conditions:
- Reagents : Primary amine (1.0 eq), CO₂ (balloon), benzyl bromide (1.2 eq)
- Catalysts : Cs₂CO₃ (1.5 eq), TBAI (0.1 eq)
- Solvent : Anhydrous DMF, 80°C, 12–24 h
- Mechanism : The amine reacts with CO₂ to form a carbamate intermediate, which is subsequently alkylated by benzyl bromide.
- Yield : ~70–85% (based on analogous reactions in Table 8 of).
- Avoids toxic phosgene derivatives.
- Scalable and efficient for primary amines.
Direct Carbamate Formation Using Benzyl Chloroformate
A traditional Schotten-Baumann approach can be employed:
- Reagents : (3-Oxocyclobutyl)methylamine (1.0 eq), benzyl chloroformate (1.1 eq)
- Conditions : CH₂Cl₂, 0°C, with aqueous NaOH (2.0 eq)
- Workup : Extraction, drying (Na₂SO₄), and silica gel purification.
- Yield : ~60–75% (similar to benzamide derivatives in).
Zinc Chloride-Catalyzed Synthesis
While primarily used for alcohol-carbamoyl chloride reactions, this method can be adapted if (3-oxocyclobutyl)methanol is available:
- Reagents : (3-Oxocyclobutyl)methanol (1.0 eq), benzyl carbamoyl chloride (1.2 eq)
- Catalyst : ZnCl₂ (10 mol%)
- Solvent : Toluene, 110°C, 12 h
- Yield : ~75–80% (based on Table 1 in).
Limitation : Requires prior synthesis of the carbamoyl chloride, which may involve toxic reagents.
Cyclobutene Ring-Opening Strategy
Inspired by 2-aminocyclobutanone syntheses, this route uses 1,2-bis(trimethylsilyloxy)cyclobutene and a benzyl-protected amine:
- Step 1 : React 1,2-bis(trimethylsilyloxy)cyclobutene with benzyl carbamate in 1M HCl/ether at 80°C to form 2-oxocyclobutylcarbamate .
- Step 2 : Functionalize the ketone position via Wittig or Grignard reactions to introduce the methyl group.
- Overall Yield : ~40–50% (due to multi-step complexity).
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Three-Component Coupling | Amine, CO₂, benzyl bromide | Cs₂CO₃/TBAI, DMF | 70–85% | High |
| Schotten-Baumann | Amine, benzyl chloroformate | CH₂Cl₂, NaOH | 60–75% | Moderate |
| ZnCl₂-Catalyzed | Alcohol, carbamoyl chloride | Toluene, 110°C | 75–80% | Moderate |
| Cyclobutene Ring-Opening | Cyclobutene, benzyl carbamate | HCl/ether, 80°C | 40–50% | Low |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- Purity : 97%
- IUPAC Name : Benzyl ((3-oxocyclobutyl)methyl)carbamate
The compound features a carbamate functional group, which is known for its stability and versatility in organic synthesis. The structure includes a benzyl group attached to a cyclobutyl moiety, contributing to its unique chemical properties.
Medicinal Chemistry
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is explored for its potential as a drug candidate due to the following characteristics:
- Peptide Bond Surrogate : The carbamate functionality can act as a surrogate for peptide bonds, allowing for enhanced stability and permeability of drug molecules across biological membranes .
- Prodrug Development : It can be utilized in the design of prodrugs, which are chemically modified drugs that become active only after metabolic conversion. This approach can improve bioavailability and reduce side effects .
- Inhibitory Activity : Research indicates that carbamate derivatives can inhibit various enzymes, making them potential candidates for treating diseases such as cancer and viral infections like HIV .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in creating diverse chemical entities.
Biological Studies
The compound is studied for its interactions with biological macromolecules. It may modulate enzyme activity or receptor binding, which is crucial for understanding its pharmacological properties. Studies have shown that carbamates can influence protein folding and stability, making them relevant in protein biology .
Industrial Applications
This compound has potential applications beyond the laboratory:
- Agrochemicals : Carbamates are commonly used in the formulation of pesticides and herbicides due to their efficacy and stability .
- Polymer Industry : The compound can be utilized as a building block in the synthesis of polymers and specialty chemicals.
Case Study 1: Drug Design
A recent study evaluated various carbamate derivatives for their inhibitory effects on specific proteases involved in disease pathways. This compound was identified as a promising candidate due to its structural features that enhance binding affinity to target enzymes.
Case Study 2: Synthesis of Novel Compounds
In another investigation, researchers synthesized a series of compounds using this compound as a starting material. The resulting derivatives exhibited improved biological activity against cancer cell lines compared to their parent compounds.
Mechanism of Action
The mechanism of action of Benzyl n-[(3-oxocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Structural analogs of benzyl N-[(3-oxocyclobutyl)methyl]carbamate exhibit variations in substituents or core rings, influencing their properties and applications:
Key Observations :
Biological Activity
Benzyl n-[(3-oxocyclobutyl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 1869903-79-6
- Molecular Formula: CHNO
- Molecular Weight: 219.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the benzyl group enhances binding affinity and specificity for these targets, making it a compound of interest in drug design and development.
Biological Activities
-
Enzyme Inhibition
- Studies have indicated that this compound may inhibit certain enzymes, similar to other carbamate derivatives that target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, novel benzene-based carbamates have shown promising inhibitory activity against AChE with varying IC50 values .
-
Therapeutic Potential
- This compound has been explored for its potential anti-inflammatory and analgesic effects. Its structural characteristics suggest it may serve as a precursor for developing therapeutic agents targeting pain and inflammation pathways.
-
Chemical Reactivity
- The compound can undergo various transformations, such as oxidation to form oxidized derivatives and reduction to yield amines. These reactions could lead to the development of new derivatives with enhanced biological activities.
Comparative Analysis
The unique structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl + 3-Oxocyclobutylmethyl group | Enzyme inhibition |
| Benzyl carbamate | Simple benzyl carbamate | General enzyme inhibition |
| 3-Oxocyclobutylmethyl carbamate | Lacks benzyl substitution | Limited biological activity |
| Benzyl 3-oxocyclobutylcarbamate | Similar structure but different reactivity | Moderate enzyme inhibition |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Inhibition Studies :
- Synthesis and Transformation :
- Pharmacological Evaluation :
Q & A
Basic: What synthetic strategies are recommended for preparing Benzyl n-[(3-oxocyclobutyl)methyl]carbamate with high purity?
Methodological Answer:
The synthesis typically involves coupling a cyclobutyl ketone derivative with a benzyl carbamate precursor. Key steps include:
- Protection of the amine : Use tert-butyl or benzyl carbamate (Cbz) groups to protect reactive amines during synthesis, as demonstrated in tert-butyl N-(3-oxocyclobutyl)carbamate preparations .
- Cyclobutane ring formation : Employ [2+2] photocycloaddition or ring-closing metathesis to construct the strained 3-oxocyclobutyl moiety.
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 4.2–4.5 ppm for benzyl CH2, δ 170–175 ppm for carbamate carbonyl in ¹³C NMR) .
Basic: How can the molecular structure of this compound be unambiguously confirmed?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly the strained cyclobutane ring (C–C bond lengths ~1.55 Å) .
- NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC). The 3-oxocyclobutyl methyl group shows distinct coupling patterns (e.g., J = 8–10 Hz for cyclobutane protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₅NO₃ requires m/z 233.1052 [M+H]⁺) .
Advanced: How does the 3-oxocyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The strained cyclobutane ring enhances electrophilicity at the carbonyl carbon:
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) via UV-Vis or LC-MS. Compare to non-strained analogs (e.g., cyclohexyl derivatives) to quantify strain effects.
- DFT calculations : Use Gaussian or ORCA to model transition states and assess ring strain energy (typically ~25–30 kcal/mol for cyclobutanes).
- Side reactions : Mitigate ring-opening by avoiding strong bases; stabilize intermediates with Lewis acids (e.g., BF₃·OEt₂) .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubation) to rule out degradation artifacts.
- Structural analogs : Compare activity of this compound with derivatives lacking the oxocyclobutyl group to isolate pharmacophore contributions .
Advanced: What computational tools are recommended for modeling interactions between this compound and target proteins?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes. Parameterize the cyclobutane ring using force fields (e.g., OPLS4) adjusted for strain energy.
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the protein-ligand complex.
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to model electronic effects at the binding site .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Keep at –20°C under argon in amber vials to prevent oxidation/hydrolysis.
- Degradation monitoring : Perform monthly HPLC checks (C18 column, 254 nm). Look for hydrolysis products (e.g., free amine at δ 1.5–2.0 ppm in ¹H NMR).
- Protective groups : If instability persists, replace benzyl carbamate with more stable groups (e.g., Fmoc or Boc) .
Advanced: How can researchers troubleshoot low yields in catalytic asymmetric syntheses of this compound?
Methodological Answer:
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea, Sharpless ligands) to optimize enantiomeric excess (ee).
- Solvent effects : Use low-polarity solvents (toluene, THF) to enhance stereoselectivity.
- In situ monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics .
Basic: What analytical techniques are critical for assessing purity and identity?
Methodological Answer:
| Technique | Parameters | Key Metrics |
|---|---|---|
| HPLC | C18 column, 30% acetonitrile/70% H₂O (0.1% TFA), 1.0 mL/min | Retention time ±0.1 min, peak area ≥99% |
| NMR | 500 MHz, CDCl₃ | δ 7.3–7.4 ppm (benzyl aromatic), δ 4.1 ppm (CH₂O) |
| HRMS | ESI+, m/z range 50–1000 | Δ mass error ≤3 ppm |
Advanced: What strategies mitigate ring-opening side reactions during functionalization of the 3-oxocyclobutyl group?
Methodological Answer:
- Low-temperature reactions : Perform additions at –78°C to stabilize transition states.
- Protecting groups : Temporarily block the carbonyl with trimethylsilyl (TMS) groups.
- Radical stabilization : Use Barton-McCombie conditions for deoxygenation without ring strain .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog synthesis : Modify the benzyl group (e.g., electron-withdrawing substituents) and cyclobutane ring (e.g., spiro-fused derivatives).
- Bioassay panels : Test against related targets (e.g., HDACs, kinases) to identify selectivity profiles.
- Data analysis : Use PCA (principal component analysis) to correlate structural features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
